

The Therapeutic Potential of Tozorakimab (CDD3506): A Technical Guide

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Compound of Interest

Compound Name: CDD3506

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Executive Summary

Tozorakimab, also known as MEDI3506 and formerly as **CDD3506**, is an investigational human monoclonal antibody that targets the alarmin cytokine Interleukin-33 (IL-33). This document provides an in-depth technical overview of tozorakimab, summarizing its unique dual mechanism of action, preclinical data, and clinical trial results in various inflammatory and chronic diseases. The information presented is intended to inform researchers, scientists, and drug development professionals about the therapeutic potential of this novel biologic.

Introduction to Tozorakimab and its Target: IL-33

Interleukin-33 (IL-33) is a member of the IL-1 superfamily of cytokines and functions as an "alarmin," a molecule released upon cellular damage or stress that signals to the immune system. It is a key initiator and amplifier of type 2 and other inflammatory responses. IL-33 exists in two forms: a reduced form (IL-33red) and an oxidized form (IL-33ox), which signal through distinct pathways to mediate their effects.

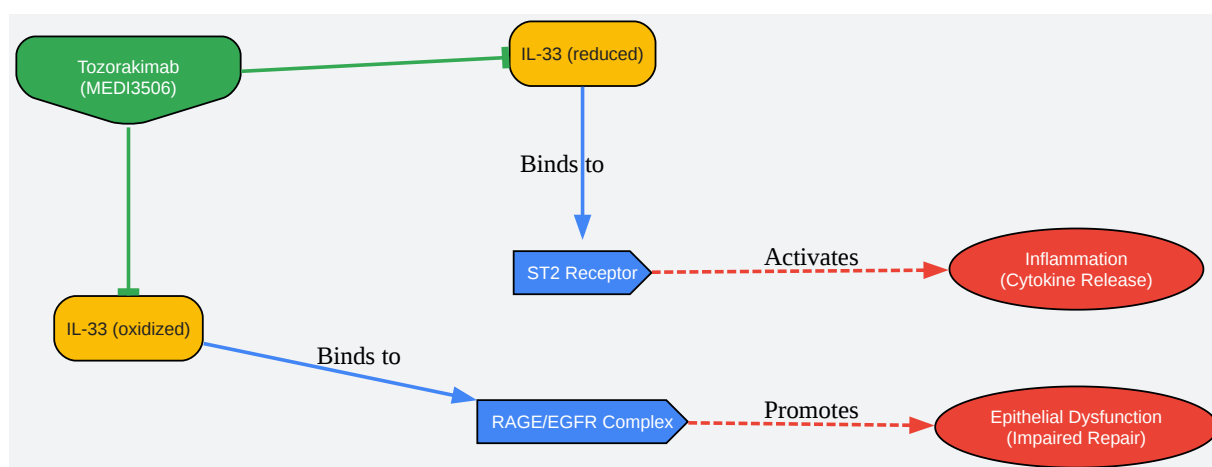
Tozorakimab is a potent, high-affinity human IgG1 monoclonal antibody designed to neutralize both forms of IL-33, offering a comprehensive approach to blocking IL-33-driven pathology.^[1]

Mechanism of Action: A Dual Inhibition Strategy

Tozorakimab possesses a novel dual mechanism of action, enabling it to inhibit the signaling of both reduced and oxidized IL-33.[2] This is a key differentiator from other IL-33-targeting biologics.

- **Inhibition of Reduced IL-33 (IL-33red) Signaling:** IL-33red signals through the ST2 receptor (also known as IL1RL1), a pathway well-established to drive pro-inflammatory responses, including the activation of type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and mast cells. Tozorakimab directly binds to IL-33red, preventing its interaction with ST2 and thereby suppressing downstream inflammatory cascades.
- **Inhibition of Oxidized IL-33 (IL-33ox) Signaling:** IL-33ox signals through the Receptor for Advanced Glycation End products (RAGE) in conjunction with the Epidermal Growth Factor Receptor (EGFR). This pathway is implicated in epithelial dysfunction and tissue remodeling. By also neutralizing IL-33ox, tozorakimab has the potential to not only reduce inflammation but also to promote epithelial repair.

The following diagram illustrates the dual signaling pathways of IL-33 and the inhibitory action of tozorakimab.



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Tozorakimab's dual inhibition of IL-33 signaling pathways.

Preclinical Studies

While the full text of the primary preclinical study by England et al. is not publicly available, abstracts and related publications indicate that a series of in vitro and in vivo experiments were conducted to characterize the pharmacology of tozorakimab.

Experimental Protocols (Summary)

Based on available information, the key preclinical experiments likely included:

- Binding Affinity and Kinetics:
 - Objective: To determine the binding affinity and association/dissociation rates of tozorakimab to human and cynomolgus monkey IL-33.
 - Methodology: Likely involved surface plasmon resonance (SPR) or a similar biophysical technique to measure the kinetics of the antibody-antigen interaction.
- In Vitro Neutralization Assays:
 - Objective: To assess the ability of tozorakimab to inhibit IL-33-induced cellular responses.
 - Methodology: Could have involved co-culturing primary human cells (e.g., peripheral blood mononuclear cells, endothelial cells) with recombinant IL-33 in the presence or absence of tozorakimab. Readouts would likely include the quantification of downstream inflammatory mediators (e.g., cytokines like IL-5, IL-13, and chemokines) using techniques such as ELISA or multiplex assays.
- Epithelial Cell Migration/Wound Healing Assays:
 - Objective: To evaluate the effect of tozorakimab on IL-33-mediated epithelial cell function.
 - Methodology: Likely involved creating a "scratch" in a confluent monolayer of epithelial cells and measuring the rate of cell migration to close the gap in the presence of IL-33 and varying concentrations of tozorakimab.
- In Vivo Murine Models of Inflammation:

- Objective: To assess the in vivo efficacy of a surrogate antibody in a relevant disease model.
- Methodology: As tozorakimab does not bind rodent IL-33, a surrogate antibody targeting mouse IL-33 would have been used in a murine model of, for example, allergen-induced airway inflammation. Endpoints would likely include bronchoalveolar lavage (BAL) fluid cell counts, cytokine levels, and lung histology.

Preclinical Efficacy Data (Qualitative Summary)

The preclinical studies demonstrated that:

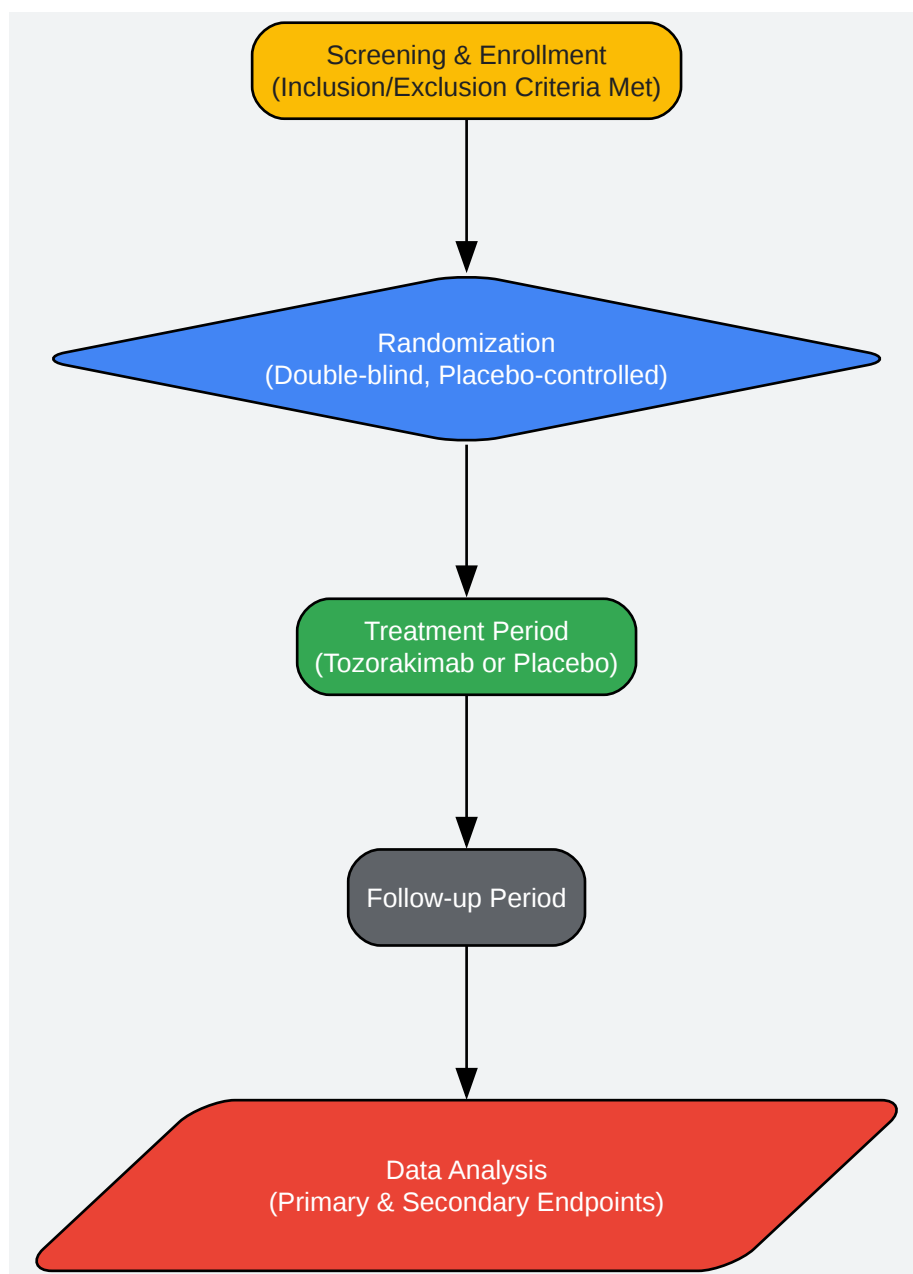
- Tozorakimab is a high-affinity antibody that potently neutralizes both IL-33red and IL-33ox.
- It effectively inhibits the release of pro-inflammatory cytokines and chemokines from human primary cells in vitro.
- It promotes epithelial cell migration and repair in vitro by blocking the effects of IL-33ox.
- A surrogate antibody showed efficacy in reducing inflammation in a murine model of lung inflammation.

Clinical Development Program: The FRONTIER Studies

Tozorakimab has been evaluated in a comprehensive Phase 2 clinical trial program, known as FRONTIER, across several indications.

Clinical Trial Workflow

The general workflow for the FRONTIER Phase 2 trials is depicted below.



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References

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- 2. biorxiv.org [biorxiv.org]
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